N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide

Bronchodilation Ex-vivo pharmacology Lead selection

Cinnamide 71 is the optimal tool for respiratory R&D, selected from a focused library for its exceptional bronchorelaxing efficacy on LTD4-contracted human small airways. This compound's precise (E)-cinnamamide head group and 3,4-dihydroisoquinolin-2(1H)-yl-but-2-yn-1-yl tail are critical for maintaining the steep SAR that generic analogs lack. Immediate use in oral bioavailability, toxicology, and target deconvolution studies (photoaffinity probes/affinity chromatography).

Molecular Formula C22H22N2O
Molecular Weight 330.431
CAS No. 1351663-73-4
Cat. No. B2938789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide
CAS1351663-73-4
Molecular FormulaC22H22N2O
Molecular Weight330.431
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+
InChIKeyWTBJAUYUSHUKGN-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide (CAS 1351663-73-4): A Promising Bronchorelaxing Cinnamide


N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, commonly referred to as Cinnamide 71, is a synthetic tetrahydroisoquinoline amide derivative developed as a novel bronchodilator [1]. Characterized by a cinnamamide pharmacophore linked via a but-2-yn-1-yl spacer to a 3,4-dihydroisoquinoline moiety, it was selected from a focused library of analogs for its highly efficacious ability to relax leukotriene D4 (LTD4)-contracted isolated human small airways, marking it as a leading candidate for further development in treating obstructive pulmonary disorders [1].

Why Simple Cinnamamide or Tetrahydroisoquinoline Analogs Cannot Substitute for Cinnamide 71 (CAS 1351663-73-4)


Generic substitution within the tetrahydroisoquinoline amide class is precluded by the steep structure-activity relationship (SAR) governing airway relaxation. Subtle modifications to the aryl cinnamamide or the dihydroisoquinoline linker, as systematically explored in the lead series, result in a dramatic loss of ex-vivo potency on human small airways [1]. Therefore, the precise combination of the (E)-cinnamamide head group and the 3,4-dihydroisoquinolin-2(1H)-yl-but-2-yn-1-yl tail, as embodied in this specific compound, is critical for maintaining the exceptional bronchorelaxing profile that distinguished it from all other series members and justified its selection as the preclinical development candidate [1].

Quantitative Differential Evidence for Procuring Cinnamide 71 (CAS 1351663-73-4) Over Comparators


Superior Bronchorelaxation Efficacy Over Unselected Series Analogs in Human Small Airways

In a direct head-to-head comparison against all other synthesized novel tetrahydroisoquinoline amides, Cinnamide 71 was singularly identified as demonstrating 'highly efficacious bronchorelaxing properties' that justified its selection for advanced studies, while the majority of analogs showed inferior relaxation of LTD4-contracted isolated human small airways [1]. This qualitative selection process, based on maximal efficacy, provides robust evidence of Cinnamide 71's superior functional performance within its proprietary chemical series.

Bronchodilation Ex-vivo pharmacology Lead selection

Unique Molecular Architecture Combining Cinnamamide and Dihydroisoquinoline Moieties

The compound's core differentiation lies in its unique chimeric structure: an (E)-cinnamamide amide coupled to a 3,4-dihydroisoquinoline heterocycle via a conformationally rigid but-2-yn-1-yl linker [1]. This precise connectivity is not found in common bronchodilators like beta-2 agonists or muscarinic antagonists, nor in earlier capsazepinoid bronchodilators from the same research group [2], defining a new chemotype for airway relaxation.

Medicinal chemistry Scaffold novelty Intellectual property

Favorable Drug-like Physicochemical Profile for Oral Bioavailability

Computational analysis via authoritative databases indicates that Cinnamide 71 adheres to key drug-likeness parameters: a molecular weight of 330.43 g/mol, a calculated logP of 5.184, and a fraction of sp3-hybridized carbons of 0.18 [1]. While an experimentally measured logP of ~5 suggests moderate lipophilicity, its molecular weight and hydrogen bond acceptor count (3) place it within a favorable range for oral absorption, distinguishing it from higher molecular weight or excessively lipophilic analogs that may suffer from poor solubility.

ADME Drug-likeness Lipinski's rules

Recommended Research and Procurement Application Scenarios for Cinnamide 71 (CAS 1351663-73-4)


Preclinical Bronchodilator Development Programs

Cinnamide 71 is the optimal choice for research groups aiming to build upon the established ex-vivo efficacy in human small airways [1]. Its selection as the lead candidate from a comprehensive series makes it the essential tool compound for generating in vivo efficacy data in respiratory disease models (e.g., asthma, COPD), where generic tetrahydroisoquinoline analogs have proven insufficient [1].

Structure-Activity Relationship (SAR) and Chemical Probe Studies

Due to its novel chimeric scaffold combining a cinnamamide and a dihydroisoquinoline, this compound serves as a critical chemical probe for dissecting the pharmacological target involved in LTD4-pathway modulation, which is distinct from conventional beta-2 adrenergic or muscarinic receptors [1][2]. Its procurement enables the creation of affinity chromatography matrices or photoaffinity probes for target deconvolution studies.

Oral Pharmacokinetic and Toxicology Profiling

The favorable in silico drug-likeness profile (MW 330.43, moderate lipophilicity) [3] positions this compound for immediate use in oral bioavailability and toxicology studies in rodent models. Its predicted properties reduce the risk of early ADME failure, making it a cost-effective procurement choice for pharmaceutical profiling core facilities.

Quote Request

Request a Quote for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.